![molecular formula C9H11NO2S B1295167 Indane-5-sulfonamide CAS No. 35203-93-1](/img/structure/B1295167.png)
Indane-5-sulfonamide
Overview
Description
Indane-5-sulfonamide is a carbonic anhydrase inhibitor . It is the base structure of indanesulfonamides . The IUPAC name for this compound is 2,3-Dihydro-1H-indene-5-sulfonamide .
Molecular Structure Analysis
The molecular formula of Indane-5-sulfonamide is C9H11NO2S . The InChIKey is XVQJTFMKKZBBSX-UHFFFAOYSA-N . The canonical SMILES structure is C1CC2=C(C1)C=C(C=C2)S(=O)(=O)N .Physical And Chemical Properties Analysis
Indane-5-sulfonamide has a molecular weight of 197.26 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound also has one rotatable bond .Scientific Research Applications
Inhibition of Cancer-Related Carbonic Anhydrases
Indane-5-sulfonamide derivatives have been studied for their ability to inhibit carbonic anhydrases (CAs), particularly CA IX and CA XII, which are overexpressed in cancerous tissues . These enzymes contribute to the acidic extracellular environment of tumors, aiding in tumor progression and metastasis. By inhibiting these enzymes, indane-5-sulfonamide compounds can potentially suppress tumor growth and metastasis.
Antiproliferative Activity
Compounds based on indane-5-sulfonamide have shown antiproliferative activity against various cancer cell lines . This activity is crucial for the development of new anticancer therapies, as it can lead to the design of drugs that specifically target proliferating cancer cells, thereby reducing the growth and spread of tumors.
Circumventing Multidrug Resistance
Some indane-5-sulfonamide analogs have been found to reverse chemoresistance in cancer cells . Multidrug resistance is a significant challenge in cancer treatment, where cancer cells become resistant to chemotherapy drugs. Indane-5-sulfonamide derivatives can help overcome this resistance, making chemotherapy more effective.
Antimicrobial Activity
Indane-5-sulfonamide derivatives have also been explored for their antimicrobial properties . These compounds have been tested against various bacterial strains, showing activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections and combating antimicrobial resistance.
Enzyme Inhibition
Beyond their role in cancer therapy, indane-5-sulfonamide compounds can act as enzyme inhibitors . This property is valuable in the development of drugs targeting specific enzymes involved in disease processes, offering a way to modulate biological pathways for therapeutic benefit.
Hypoxia-Selective Inhibition
Certain indane-5-sulfonamide analogs exhibit selective inhibition under hypoxic conditions, which are common in solid tumors . This selectivity ensures that the compounds are more active in the tumor environment, potentially leading to fewer side effects in normal tissues.
Role in Drug Design
The indane-5-sulfonamide scaffold is versatile in drug design, allowing for the creation of a wide range of biologically active compounds . Its structural features can be modified to enhance drug properties, such as solubility, potency, and selectivity.
Pharmacological Research
Indane-5-sulfonamide and its derivatives are valuable tools in pharmacological research . They can be used to study the mechanisms of action of drugs, investigate the biological pathways they affect, and explore their potential therapeutic applications.
Safety And Hazards
Future Directions
Indole-based therapeutics, such as Indane-5-sulfonamide, are being explored for their potential as anti-tubercular drugs . The molecules 1,4-azaindoles and DG167 indazole sulfonamide are currently under clinical development and may enter the market in the future to treat Mycobacterium tuberculosis .
properties
IUPAC Name |
2,3-dihydro-1H-indene-5-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c10-13(11,12)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQJTFMKKZBBSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188710 | |
Record name | Indan-5-sulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40188710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indane-5-sulfonamide | |
CAS RN |
35203-93-1 | |
Record name | 2,3-Dihydro-1H-indene-5-sulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35203-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indane-5-sulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035203931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Indansulfonamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91508 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Indan-5-sulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40188710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indan-5-sulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.651 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INDANE-5-SULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJL3C99615 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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